![molecular formula C18H16ClNO5S B2640606 1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 294853-28-4](/img/structure/B2640606.png)
1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,3-dioxolane ring, an indole ring, and a benzenesulfonyl group. The 1,3-dioxolane ring is a type of acetal, a functional group that can be formed from a carbonyl compound and a diol . The indole ring is a common structure in many natural compounds and pharmaceuticals . The benzenesulfonyl group is a type of sulfonyl group attached to a benzene ring, often used in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,3-dioxolane ring could be formed from a carbonyl compound and a diol in the presence of a Brönsted or a Lewis acid catalyst . The indole ring could be synthesized using methods such as the Fischer indole synthesis . The benzenesulfonyl group could be introduced through a sulfonylation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3-dioxolane ring would introduce some strain into the molecule, which could affect its reactivity .
Chemical Reactions Analysis
The compound could undergo a variety of reactions depending on the conditions. The 1,3-dioxolane ring could be opened under acidic or basic conditions . The indole ring could undergo electrophilic substitution reactions . The benzenesulfonyl group could be replaced with other groups in a substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, compounds with 1,3-dioxolane rings are stable and can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol .
Scientific Research Applications
Chemical Synthesis and Derivatives
- 1,3-Dihydrospiro[indole-3,4′-pyran] derivatives, including compounds similar to the query chemical, can be synthesized through three-component condensation of various compounds like acetylacetone, isatin, and malononitrile. These derivatives can form fused analogs like spiro[chromene-4,3′-indole] and spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).
Pharmacological Research
- Synthesis of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione has been achieved, and its derivatives have shown moderate inhibitory activity against the fungus Candida albicans, indicating potential antimicrobial properties (Ramadan, Rasheed, & El Ashry, 2019).
Chemical Reactivity Studies
- The reactivity of 2-methylene-2,3-dihydroindoles with acrylamide has been explored, leading to the formation of various 1,3-dihydrospiro[2H-indolo-2,2′-piperidine] derivatives. These compounds exhibit interesting chemical behaviors, demonstrating the diverse reactivity of the indole derivatives (Shachkus & Degutis, 1988).
Mechanism of Action
Target of action
Compounds containing an indole moiety are known to interact with a variety of biological targets .
Mode of action
Without specific information, it’s difficult to determine the exact mode of action of “1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one”. Indole-based compounds are known to undergo cycloaddition reactions .
Biochemical pathways
Indole and its derivatives are involved in a wide array of biochemical pathways .
Pharmacokinetics
The properties of the compound, such as its size and polarity, will likely influence its pharmacokinetics .
Result of action
Indole derivatives have been found to have a wide range of biological activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-(2-chlorophenyl)sulfonyl-4,5-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c1-11-12(2)25-18(24-11)13-7-3-5-9-15(13)20(17(18)21)26(22,23)16-10-6-4-8-14(16)19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPAIJIRZNJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
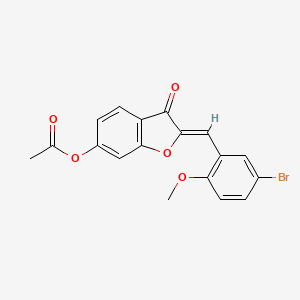
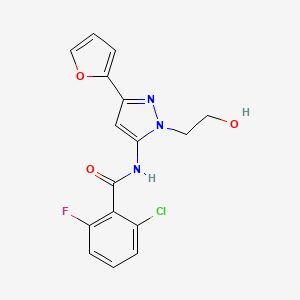
![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)
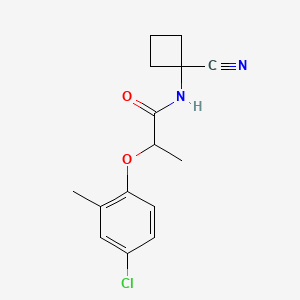
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)

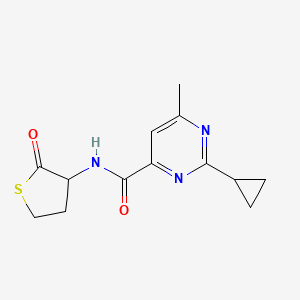
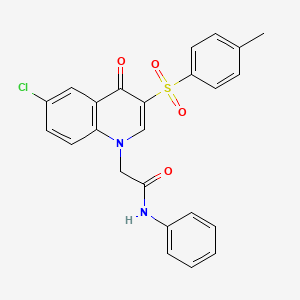
![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)


